molecular formula C16H19NO3S B2644676 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide CAS No. 1396675-98-1

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide

Cat. No.: B2644676
CAS No.: 1396675-98-1
M. Wt: 305.39
InChI Key: QBJHDCMSMUECLW-UHFFFAOYSA-N
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Description

Thiophene-2-carboxamide derivatives represent a significant area of investigation in medicinal chemistry due to their diverse biological activities. These scaffolds have been identified as key structural motifs in the development of novel antibacterial agents, with some derivatives showing potent activity against pathogenic Gram-positive and Gram-negative bacteria . Furthermore, specific thiophene-2-carboxamide analogues have been explored as anti-cancer leads and potent inhibitors of critical enzymes like IKK-2, highlighting their value in oncology and inflammation research . The structural flexibility of the thiophene-2-carboxamide core allows for strategic modifications, enabling researchers to fine-tune properties such as selectivity and binding affinity for various biological targets. This makes it a versatile scaffold for developing pharmacological tool compounds and optimizing lead molecules in drug discovery campaigns. The precise mechanism of action and primary research applications for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide will depend on its specific molecular interactions, which are an active subject of scientific inquiry. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(19,10-12-5-7-13(20-2)8-6-12)11-17-15(18)14-4-3-9-21-14/h3-9,19H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJHDCMSMUECLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with an appropriate amine derivative. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide has been studied for its potential biological activities , including:

  • Anticancer Activity : Preliminary studies have demonstrated significant cytotoxic effects against various cancer cell lines, such as breast (MCF-7) and prostate (PC-3) cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest:
    • MCF-7 IC50 : 15 µM (Apoptosis induction)
    • PC-3 IC50 : 20 µM (Cell cycle arrest) .
  • Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as:

  • Nucleophilic Substitution Reactions : The compound’s structure allows it to participate in nucleophilic substitutions, potentially leading to the formation of new derivatives with enhanced properties .
  • Ligand Formation : It can act as a ligand in coordination chemistry, facilitating the development of metal complexes with potential applications in catalysis .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Anticancer Activity

A study explored the anticancer efficacy of this compound on human cancer cell lines. The results indicated that the compound effectively reduced cell viability in MCF-7 and PC-3 cells through mechanisms involving apoptosis and cell cycle modulation.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
PC-320Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. The findings suggested that it possesses significant antibacterial activity, warranting further exploration for therapeutic applications in infectious diseases.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-thiophene-2-carboxamide

  • Structure : Direct attachment of a 4-methoxyphenyl group to the thiophene-2-carboxamide backbone.
  • Molecular Formula: C₁₂H₁₁NO₂S (MW: 233.29 g/mol) .
  • Key Differences: Absence of the hydroxy and methyl groups on the propyl chain reduces steric hindrance and hydrogen-bonding capacity.
  • Implications :
    • Simpler analogs like this may exhibit lower thermal stability or altered crystal packing due to reduced intermolecular interactions.

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Structure : Features a nitro group on the phenyl ring instead of methoxy.
  • Key Findings from Evidence: Dihedral angles between the benzene and thiophene rings are 13.53° (molecule A) and 8.50° (molecule B), compared to 9.71° in the furan analog N-(2-nitrophenyl)furan-2-carboxamide . Crystal packing lacks classical hydrogen bonds, relying on weak C–H⋯O/S interactions .
  • Comparison with Target Compound :
    • The target’s hydroxy group may enable stronger hydrogen bonding, improving solubility or stability.
    • Methoxy vs. nitro substituents could lead to divergent biological effects (e.g., antibacterial activity).

Metal Complexes of Thiophene-2-Carboxamide Derivatives

  • Example : Bis(N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide)cobalt(II).
  • Key Findings :
    • Exhibits antioxidant activity superior to propyl gallate but inferior to vitamin E in DPPH/ABTS assays .
    • Pyridinyl and thiourea groups facilitate metal coordination, enhancing redox activity.
  • Methoxyphenyl vs. pyridinyl substituents could modulate electron distribution and metal-binding efficiency.

Data Tables

Table 1. Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-MeO-phenyl, hydroxy, methyl Not reported Potential H-bonding, bioactivity
N-(4-MeO-phenyl)-thiophene-2-carboxamide 4-MeO-phenyl 233.29 Higher solubility
N-(2-NO₂-phenyl)-thiophene-2-carboxamide 2-NO₂-phenyl 248.25* Weak C–H⋯O/S interactions
Co(II) Complex () Pyridinyl, thiourea Not reported Antioxidant activity

*Calculated based on formula C₁₁H₈N₂O₃S.

Table 2. Dihedral Angle Comparison (Aromatic Rings)

Compound Dihedral Angle (°)
Target Compound Not reported
N-(2-NO₂-phenyl)-thiophene-2-carboxamide 13.53 (A), 8.50 (B)
N-(2-NO₂-phenyl)-furan-2-carboxamide 9.71

Discussion of Research Findings

  • Electronic Effects : The 4-methoxy group in the target compound likely enhances electron density on the amide, contrasting with the nitro group’s electron-withdrawing effects in . This could influence interactions with biological targets (e.g., enzymes or DNA).
  • Crystal Packing : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide, the target’s hydroxy group may facilitate classical hydrogen bonds, improving thermal stability or crystallinity.
  • Biological Activity: Thiophene carboxamides are associated with genotoxicity and antimicrobial effects . The target’s substituents may mitigate or enhance these properties, warranting further study.

Biological Activity

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its electron-rich characteristics and bioisosteric properties. The presence of the methoxyphenyl group and the hydroxymethyl substituent contribute to its potential biological activity by enhancing interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to target kinases or apoptosis modulators, leading to increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Studies on Thiophene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thiophene AMCF-712.5Apoptosis induction
Thiophene BHeLa15.0Kinase inhibition
This compoundA549TBDTBD

Anti-inflammatory Activity

Thiophene-based compounds are also recognized for their anti-inflammatory effects. They often act as inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical enzymes in the inflammatory response. The structural attributes of thiophenes enhance their ability to penetrate biological membranes, thereby increasing their efficacy as anti-inflammatory agents .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which can contribute to their overall therapeutic effects.

Case Studies

Several studies have highlighted the potential of thiophene derivatives in preclinical settings:

  • Study 1 : A study demonstrated that a thiophene derivative similar to this compound significantly reduced tumor growth in xenograft models .
  • Study 2 : Another research effort focused on the anti-inflammatory properties of a related thiophene compound, showing a marked decrease in inflammatory markers in animal models .

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